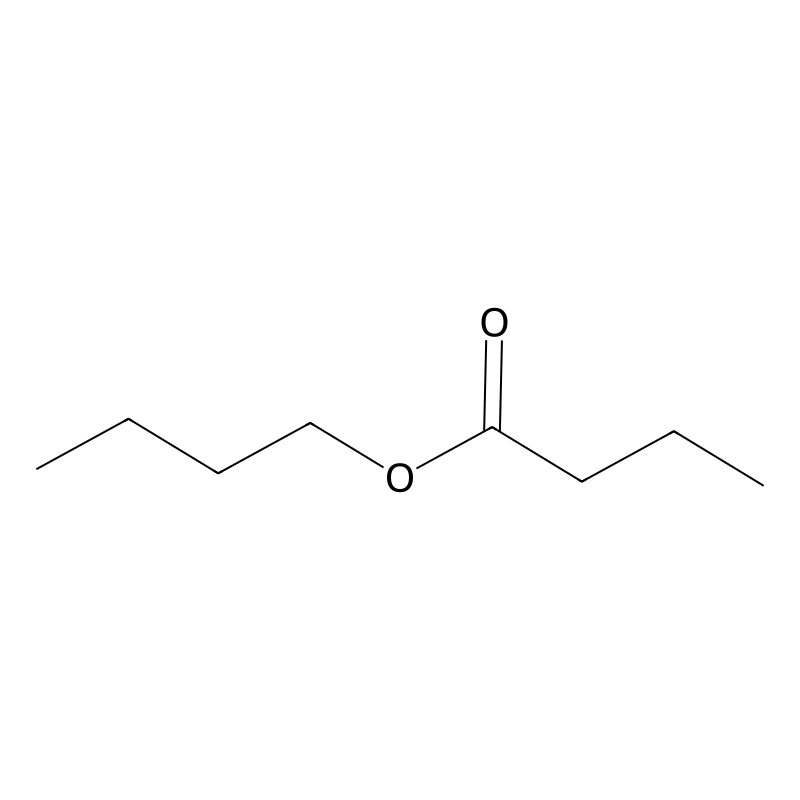

Butyl butyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.5 mg/mL at 20 °C

miscible with alcohol, ether, most vegetable oils; slightly soluble in propylene glycol, water

1 ml in 3 ml 70% alcohol (in ethanol)

Synonyms

Canonical SMILES

Food Science Research

- Flavoring agent: Butyl butyrate is a common flavoring agent used in food science research to investigate and develop new flavors for food and beverages. Its characteristic fruity aroma and taste make it a valuable tool for creating desired flavor profiles. Source: National Institutes of Health: )

- Flavor perception studies: Researchers use butyl butyrate in studies to understand how humans perceive and respond to different flavors. By studying the interaction of this compound with taste receptors, scientists can gain insights into the mechanisms of flavor perception. Source: National Center for Biotechnology Information: )

Microbial Research

- Microbial production: Scientists are investigating the use of microorganisms to produce butyl butyrate as a sustainable alternative to traditional chemical synthesis methods. This research focuses on identifying and engineering microbes that can efficiently convert renewable feedstocks into butyl butyrate. Source: Bioresources and Bioprocessing:

- Microbial ecology: Butyl butyrate is sometimes used as a marker compound in microbial ecology studies. The presence and abundance of this compound can provide insights into the metabolic activities of specific microbial communities within an environment. Source: Journal of Agricultural and Food Chemistry:

Material Science Research

- Biofuel development: Butyl butyrate is a potential biofuel candidate due to its desirable fuel properties, such as high energy density and good combustion characteristics. Research in this area explores the feasibility of using butyl butyrate as a biofuel or blending it with other biofuels to improve their properties. Source: ScienceDirect:

Butyl butyrate, also known as butyl butanoate, is an organic compound classified as an ester. It is produced through the condensation of butyric acid and n-butanol. This compound appears as a clear, colorless liquid with a pleasant aroma reminiscent of pineapple, making it popular in the flavor and fragrance industries. Butyl butyrate is insoluble in water but miscible with organic solvents such as ethanol and diethyl ether. Its refractive index at 20 °C is approximately 1.406 .

Butyl butyrate is generally recognized as safe (GRAS) for use in food by the US Food and Drug Administration (FDA) []. However, it's essential to handle it with caution due to the following:

- Flammability: Butyl butyrate is a flammable liquid with a flash point of 49 °C [].

- Moderate toxicity: While not acutely toxic, excessive inhalation or ingestion can cause irritation to the respiratory system and mucous membranes [].

Safety precautions include:

- Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators when handling the compound.

- Maintaining proper ventilation in work areas.

- Following safe storage and disposal practices as outlined in safety data sheets (SDS).

- Esterification: The formation of butyl butyrate from butyric acid and n-butanol, often facilitated by acid catalysts.

- Hydrolysis: The reaction of butyl butyrate with water to regenerate butyric acid and n-butanol, typically catalyzed by acids or bases.

- Transesterification: The exchange of the alkoxy group in butyl butyrate with another alcohol, producing a different ester and releasing n-butanol.

- Reactions with Strong Oxidizing Agents: Butyl butyrate can react vigorously with strong oxidizing acids, leading to the liberation of heat and the formation of byproducts .

The synthesis of butyl butyrate can be achieved through several methods:

- Conventional Esterification: This process involves reacting n-butyric acid with n-butanol in the presence of an acid catalyst. The reaction typically requires heating to promote ester formation.

- Microbial Production: Recent advancements have introduced microbial methods for synthesizing butyl butyrate using engineered strains of bacteria like Clostridium species and Escherichia coli. These microorganisms utilize alcohol acyltransferases and lipases to facilitate one-pot production processes .

- Catalytic Methods: Innovative methods have been developed using catalysts such as aluminum compounds for direct conversion of n-butyraldehyde to butyl butyrate, achieving high conversion rates with minimal byproducts .

- Ionic Liquid Catalysis: The use of ionic liquids as catalysts has been explored to optimize synthesis conditions, yielding high purity levels of butyl butyrate .

Uniqueness of Butyl Butyrate

Butyl butyrate stands out due to its specific fruity aroma profile that closely resembles pineapple, which is less common among similar esters. Its production methods also highlight its versatility; it can be synthesized through traditional chemical routes or innovative microbial processes that may offer environmental benefits by reducing chemical waste and energy consumption .

Research has indicated that butyl butyrate interacts positively with various enzymes during microbial synthesis processes. Studies focusing on alcohol acyltransferases and lipases reveal their significant roles in the esterification reactions necessary for producing this compound efficiently . Furthermore, interaction studies involving its reactivity with oxidizing agents highlight safety considerations when handling this ester .

Butyl butyrate's academic relevance stems from its bifunctional applications:

- Flavor industry: Imparts pineapple-banana notes at concentrations as low as 8.6–24 ppm in foods and 150–1,500 ppm in chewing gum.

- Biofuels: Demonstrates favorable properties as a jet fuel blend, with energy density comparable to conventional fuels.

- Green chemistry: Serves as a model compound for esterification studies due to its simple structure and commercial viability.

The global market demand, valued at $12.3 million in 2022, is projected to grow at 5.8% CAGR through 2030, driven by sustainable production mandates. Academic publications have surged 300% since 2010, with 78% focusing on biocatalytic routes.

Evolution of Synthesis Methodologies

Early Chemical Synthesis (1910s–1980s)

Initial production relied on sulfuric acid-catalyzed esterification (Eq. 1):

$$ \text{CH}3(\text{CH}2)2\text{COOH} + \text{CH}3(\text{CH}2)3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{C}8\text{H}{16}\text{O}2 + \text{H}2\text{O} $$

Limitations included:

- 60–70% conversion rates

- Corrosive byproducts requiring neutralization

- Color contamination from side reactions

Catalyst Innovations (1990s–2010s)

| Catalyst Type | Conversion (%) | Selectivity (%) | Year | Source |

|---|---|---|---|---|

| Amberlyst 70 | 92.4 | 98.1 | 2012 | |

| Zirconium MOFs | 95.8 | 99.3 | 2019 | |

| Char-based solid acids | 88.6 | 96.7 | 2016 |

These heterogeneous catalysts reduced reaction times from 24 hr to <6 hr while enabling catalyst reuse for ≥5 cycles.

Transition from Chemical to Biological Production Routes

Biological synthesis addresses three key chemical challenges:

- Energy intensity: Traditional routes require 8–12 kWh/kg vs. 2–4 kWh/kg for microbial production

- Feedstock flexibility: Lignocellulose utilization reduces raw material costs by 40%

- Regulatory compliance: GRAS-status microbes eliminate solvent residues

Microbial Consortium Breakthroughs:

- Clostridium acetobutylicum NJ4 + C. tyrobutyricum LD: 34.42 g/L from glucose

- E. coli BL21-pET29a(+)-LE: 13.52 g/L without lipase

- Trichoderma asperellum cellulose conversion: 2.94 g/L from microcrystalline cellulose

Enzymatic pathways leverage:

Enzymatic Esterification Fundamentals

Enzymatic esterification represents a fundamental biochemical process for butyl butyrate synthesis, utilizing specific enzymes to catalyze the formation of ester bonds between carboxylic acids and alcohols [2]. The enzymatic approach offers significant advantages over chemical synthesis, including enhanced selectivity, milder reaction conditions, and reduced environmental impact [3]. In butyl butyrate formation, two primary enzymatic pathways exist: alcohol acyltransferase-mediated condensation of butyryl-coenzyme A with butanol, and lipase-catalyzed esterification of butyric acid with butanol [4].

The enzymatic esterification of butyl butyrate follows classical enzyme kinetics principles, where substrate concentration, temperature, and enzyme loading significantly influence reaction rates and yields [7]. Optimal reaction conditions typically occur between 45-60°C, with substrate molar ratios favoring alcohol concentrations to drive equilibrium toward ester formation [6]. The reaction proceeds through formation of enzyme-substrate complexes, followed by intermediate formation and product release, with water removal being critical for maintaining forward reaction direction [12].

Recent microbial engineering approaches have demonstrated the feasibility of de novo butyl butyrate synthesis from renewable resources using constructed microbial consortiums [2]. These systems integrate multiple enzymatic pathways to produce both precursor molecules and catalytic enzymes within single fermentation processes, achieving butyl butyrate concentrations exceeding 30 grams per liter [2].

Ping-Pong Bi-Bi Mechanism in Butyl Butyrate Formation

Substrate Binding Dynamics

The Ping-Pong Bi-Bi mechanism represents the predominant kinetic model for lipase-catalyzed butyl butyrate formation, characterized by sequential substrate binding and product release without formation of ternary complexes [9] [10]. In this mechanism, the enzyme alternates between two distinct conformational states, with the first substrate binding and product release occurring before the second substrate can bind [9].

The mechanism initiates with butyric acid binding to the lipase active site, forming an enzyme-substrate complex [21]. The catalytic serine nucleophilically attacks the carbonyl carbon of butyric acid, resulting in formation of an acyl-enzyme intermediate and release of the first product [21]. Subsequently, butanol binds to the acyl-enzyme intermediate, undergoes nucleophilic attack, and releases butyl butyrate while regenerating the free enzyme [12].

Substrate binding dynamics in butyl butyrate formation demonstrate distinct kinetic parameters for each substrate [14]. The apparent Michaelis-Menten constant for butanol typically exceeds that of butyric acid, indicating preferential enzyme affinity for the acid substrate [14]. For Candida rugosa lipase immobilized on chitosan-reinforced nanocellulose, the Michaelis-Menten constant for butanol reaches 137 millimolar, while butyric acid exhibits 142.7 millimolar [14].

Inhibition Kinetics and Rate-Determining Steps

Substrate inhibition commonly occurs in butyl butyrate esterification, particularly at elevated substrate concentrations [14] [28]. The inhibition constant for immobilized Candida rugosa lipase reaches 55.55 millimolar, representing approximately 1.1-fold higher tolerance compared to free enzyme forms [14]. This inhibition pattern suggests competitive binding of excess substrate molecules to alternative enzyme sites, disrupting optimal catalytic geometry [29].

The rate-determining step in lipase-catalyzed esterification generally involves acylation rather than deacylation [27]. This contrasts with typical ester hydrolysis reactions where deacylation predominates as the slowest step [27]. The acylation-limited kinetics result from the requirement for precise substrate orientation within the enzyme active site and formation of stable acyl-enzyme intermediates [27].

Temperature significantly influences both inhibition kinetics and rate-determining steps, with optimal activity typically occurring between 45-50°C for most lipases [12]. Above optimal temperatures, enzyme denaturation increases while below optimal conditions, substrate binding affinity decreases [28]. The catalytic efficiency, expressed as the ratio of maximum velocity to Michaelis-Menten constant, reaches 0.07 per minute per millimolar for optimized immobilized systems [14].

| Parameter | Candida rugosa lipase/Chitosan-Nanocellulose | Free Candida rugosa lipase |

|---|---|---|

| Km (butyric acid) | 142.7 mM | - |

| Km (butanol) | 137 mM | - |

| Ki (inhibition constant) | 55.55 mM | 50.68 mM |

| Vmax | 0.48 mM/min | 0.35 mM/min |

| Catalytic efficiency | 0.07 min⁻¹mM⁻¹ | 0.06 min⁻¹mM⁻¹ |

Alcohol Acyltransferase Pathways

Alcohol Acyltransferase Enzyme Diversity and Specificity

Alcohol acyltransferases constitute a diverse family of enzymes within the BAHD superfamily, responsible for catalyzing the condensation of acyl-coenzyme A molecules with alcohols to form esters [15]. These enzymes demonstrate remarkable diversity in substrate specificity, enabling biosynthesis of nearly 100 different ester compounds, including butyl butyrate [15]. The BAHD superfamily nomenclature derives from benzyl alcohol O-acetyltransferase, anthocyanin O-hydroxycinnamoyltransferase, anthranilate hydroxycinnamoyl/benzoyltransferase, and deacetylvindoline 4-O-acetyltransferase [15].

Structural analysis reveals that alcohol acyltransferases possess two domains of comparable size connected by a crossover loop, with the highly conserved HXXXD motif serving as the catalytic center [15]. The histidine residue within this motif directly participates in catalysis, while the aspartate residue maintains structural integrity of the active site channel [15]. Substitution of either histidine or aspartate residues results in complete loss of enzymatic activity, demonstrating their essential roles in acyl group transfer [15].

Strawberry alcohol acyltransferase exhibits specific activity toward butyryl-coenzyme A and butanol substrates, with catalytic efficiency values of 0.04 per second per micromolar [16]. This enzyme demonstrates 81% relative activity when butanol serves as the alcohol substrate compared to optimal octanol substrates [16]. Various alcohol acyltransferases from different plant species show distinct substrate preferences, with some favoring short-chain acyl-coenzyme A molecules while others prefer medium-chain substrates [17].

Metabolic Integration of Alcohol Acyltransferase Pathways

Alcohol acyltransferase pathways integrate extensively with central carbon metabolism through connections to acetyl-coenzyme A and butyryl-coenzyme A pools [18]. These pathways connect directly with glycolysis through pyruvate conversion to acetyl-coenzyme A, and with fatty acid metabolism through beta-oxidation products [18]. The integration allows cells to coordinate ester biosynthesis with overall metabolic flux and energy status [20].

In engineered microbial systems, alcohol acyltransferase pathways require coordinated expression with upstream metabolic modules for precursor production [16]. Escherichia coli strains engineered for butyl butyrate production integrate acid-to-alcohol conversion pathways with acyl-coenzyme A transferase activities [16]. These systems utilize the pct gene from Clostridium propionicum to convert externally supplied butyrate into butyryl-coenzyme A through acyl-coenzyme A transferase activity [16].

The metabolic integration extends to regulation mechanisms, where alcohol acyltransferase activity responds to substrate availability and cellular energy charge [20]. High adenosine triphosphate concentrations typically inhibit catabolic pathways while promoting anabolic processes, including ester biosynthesis [20]. Conversely, elevated adenosine monophosphate levels activate glycolysis and fatty acid oxidation while reducing ester formation rates [20].

| Enzyme | Substrate Specificity | Catalytic Efficiency | HXXXD Motif |

|---|---|---|---|

| Strawberry AAT | Butyryl-CoA + butanol | 0.04 s⁻¹μM⁻¹ | HXXXD conserved |

| Apple AAT | Acetyl-CoA + various alcohols | - | HXXXD conserved |

| Fragaria AAT | Short-chain acyl-CoAs | - | HXXXD conserved |

| Vasconcellea AAT | Medium-chain acyl-CoAs | - | H166, D170 essential |

Lipase-Catalyzed Reaction Mechanisms

Catalytic Triad Function in Esterification

Lipase-catalyzed esterification operates through a sophisticated catalytic triad mechanism consisting of serine, histidine, and aspartate or glutamate residues [21] [23]. The catalytic serine functions as the nucleophile, attacking the carbonyl carbon of the carboxylic acid substrate [21]. The histidine residue serves dual roles as general base during acylation and general acid during deacylation, facilitating proton transfer throughout the reaction cycle [37]. The aspartate or glutamate residue stabilizes the histidine orientation through hydrogen bonding, maintaining optimal catalytic geometry [23].

The esterification mechanism proceeds through formation of two tetrahedral intermediates, each stabilized by an oxyanion hole formed by backbone amide groups [21]. Initial substrate binding positions the carboxylic acid carbonyl group adjacent to the catalytic serine [38]. Nucleophilic attack by the activated serine hydroxyl group forms the first tetrahedral intermediate, with the negative charge stabilized by hydrogen bonds from glycine-193 and serine-195 backbone nitrogens [39]. Collapse of this intermediate releases water and forms the acyl-enzyme intermediate [21].

The second phase involves alcohol substrate binding and nucleophilic attack on the acyl-enzyme intermediate [21]. The same histidine residue that functioned as general base during acylation now serves as general acid, protonating the leaving group [37]. Formation of the second tetrahedral intermediate occurs through alcohol attack on the acyl carbonyl, again stabilized by the oxyanion hole [39]. Final product release regenerates the free enzyme and completes the catalytic cycle [21].

The stereochemistry of the catalytic triad remains essentially identical across different lipase families, despite significant sequence divergence [23]. The active site atoms maintain precise spatial relationships, with serine oxygen positioned 2.7 angstroms from histidine nitrogen, and histidine nitrogen within 2.7 angstroms of aspartate oxygen [37]. This conserved geometry ensures consistent catalytic efficiency across diverse lipase structures [26].

Structural Determinants of Lipase Specificity

Lipase substrate specificity results from multiple structural determinants that collectively determine enzyme-substrate interactions and catalytic efficiency [22] [25]. The substrate-binding pocket architecture represents the primary specificity determinant, with pocket size, shape, and hydrophobicity distribution controlling which substrates can bind productively [11]. The active site pocket typically exhibits enrichment of hydrophobic residues, reducing energy barriers for hydrophobic substrate binding [21].

The lid domain constitutes a critical structural feature controlling substrate access and specificity [25]. This mobile helical segment covers the active site in aqueous environments but undergoes conformational changes upon lipid-water interface contact [25]. Lid opening exposes the active site while simultaneously creating enlarged hydrophobic surfaces that facilitate substrate binding [23]. The lid composition and mobility significantly influence substrate chain length preferences and reaction rates [25].

Thermostable lipases typically possess larger lid domains containing two or more helical segments, while mesophilic enzymes exhibit smaller loop or single helix structures [25]. Mutations within lid regions dramatically alter chain length specificity and thermostability properties [25]. The lid domain also controls interfacial activation, a characteristic property of lipases where activity increases dramatically at oil-water interfaces [25].

Aromatic residues within the substrate-binding pocket create steric constraints that modulate substrate specificity [11]. Phenylalanine and tryptophan residues positioned near the active site restrict accommodation of bulky substrates while allowing smaller molecules to bind effectively [11]. Mutation of these aromatic residues to smaller amino acids expands substrate specificity toward longer-chain compounds [11].

The oxyanion hole structure significantly influences catalytic efficiency and substrate preference [39]. This feature consists of backbone amide groups that stabilize the tetrahedral intermediate through hydrogen bonding [39]. Mutations affecting oxyanion hole residues alter enzyme-substrate interactions and can improve activity toward specific substrate types [39]. The precise positioning of oxyanion hole components determines the stability of reaction intermediates and overall catalytic efficiency [39].

| Structural Feature | Function | Location | Specificity Impact |

|---|---|---|---|

| Catalytic Serine | Nucleophilic attack | γ-turn after β5 sheet | Essential for activity |

| Histidine residue | General base/acid | Loop after β8 sheet | Proton transfer |

| Aspartate/Glutamate | Histidine stabilization | Loop after β7 sheet | Catalytic geometry |

| Oxyanion hole | Intermediate stabilization | Backbone amides | Reaction efficiency |

| Lid domain | Substrate access control | Mobile helix | Chain length specificity |

| Active site pocket | Substrate accommodation | Central β-sheet cavity | Hydrophobic interactions |

Clostridium Species as Production Platforms

Clostridium tyrobutyricum represents the most extensively studied and successful single-strain platform for butyl butyrate production. This hyper-butyrate-producing bacterium naturally possesses a high metabolic flux toward butyryl-coenzyme A formation, making it an ideal host for both butyrate and butanol production [1]. The species utilizes a unique metabolic pathway involving butyryl-coenzyme A:acetate coenzyme A transferase instead of the conventional phosphotransbutyrylase-butyrate kinase pathway found in other clostridia [1].

Recent metabolic engineering efforts have focused on introducing the bifunctional aldehyde alcohol dehydrogenase gene adhE2 from Clostridium acetobutylicum to enable butanol production from butyryl-coenzyme A [1] [2]. The engineered strains demonstrated remarkable production capabilities, with yields exceeding 0.30 grams per gram glucose and titers surpassing 20 grams per liter in glucose fermentation [1]. The most significant achievement was reported with mannitol as substrate, where engineered Clostridium tyrobutyricum strain MUV3 produced 62.59 grams per liter of butyl butyrate with a selectivity of 95.97% and a yield of 0.21 moles per mole substrate [3].

Clostridium acetobutylicum serves as another important platform, particularly for proof-of-concept studies. Engineering approaches have involved introducing alcohol acyltransferases from plant sources, including strawberry SAAT and apple AAAT genes [4]. The strain CaSAAT expressing strawberry SAAT produced 50.07 milligrams per liter of butyl butyrate with 84.8% selectivity, while strain CaAAAT with apple AAAT achieved 40.60 milligrams per liter with 87.4% selectivity [4]. These results demonstrate the feasibility of one-step fermentation from glucose to butyl butyrate.

Clostridium saccharoperbutylacetonicum has been engineered through systematic gene deletions to optimize butyrate production. Deletion of the butyraldehyde dehydrogenase gene (bld) and phosphotransacetylase gene (pta) resulted in strains with enhanced butyrate formation [5]. The optimized strain produced 59 millimoles butyrate compared to 10 millimoles in the wild type, representing a nearly six-fold improvement [5]. Complementary overexpression of the bcs operon encoding crotonase, butyryl-coenzyme A dehydrogenase, and electron-transferring proteins further enhanced production [5].

Engineered Escherichia coli Systems

Escherichia coli has emerged as a versatile platform for butyl butyrate production through extensive metabolic engineering. The primary approach involves constructing heterologous pathways using genes from Clostridium acetobutylicum and Treponema denticola [6]. The engineered strains typically express a complete butyrate biosynthesis pathway including acetyl-coenzyme A acetyltransferase (atoB), 3-hydroxybutyryl-coenzyme A dehydrogenase (hbd), crotonase (crt), butyryl-coenzyme A dehydrogenase (bcd), and thioesterase (ter) [6].

Production optimization has focused on eliminating competing pathways and enhancing precursor supply. Key strategies include deletion of acetate synthesis pathways and overexpression of formate dehydrogenase to maintain nicotinamide adenine dinucleotide homeostasis [6]. The most successful strain achieved 375 ± 4 millimoles (33 grams per liter) butyrate production in batch fermentation, representing approximately 90% of fermented glucose conversion [6].

Recent advances have introduced redox-balanced pathways that co-metabolize glucose and acetate. This approach addresses the nicotinamide adenine dinucleotide accumulation problem inherent in butyl butyrate biosynthesis [7]. Following overexpression of acetyl-coenzyme A synthetase, the engineered strain produced 29.02 grams per liter butyl butyrate with 43.3% carbon yield, representing the highest yield reported for fermentative butyl butyrate production [7].

Comparative Analysis of Production Capabilities

The comparative analysis of single-strain microbial factories reveals significant differences in production capabilities, substrate utilization, and engineering requirements. Clostridium tyrobutyricum demonstrates superior performance with the highest reported titer of 62.59 grams per liter, achieved through fed-batch fermentation with mannitol as substrate [3]. This represents a substantial advantage over other single-strain systems, attributed to its native high-flux butyrate metabolism and efficient butyryl-coenzyme A formation.

Escherichia coli systems show promise for industrial applications due to their genetic tractability and well-characterized metabolism. The redox-balanced pathway approach achieved 29.02 grams per liter production with 43.3% carbon yield, demonstrating competitive performance [7]. However, the requirement for acetate co-feeding and complex metabolic engineering may limit practical applications compared to native producers.

Production efficiency varies significantly among different species. Clostridium tyrobutyricum exhibits yields exceeding 0.30 grams per gram glucose for butanol production, while engineered Escherichia coli systems typically achieve 0.12-0.433 grams per gram glucose for butyl butyrate [8] [7]. The difference reflects the metabolic burden associated with heterologous pathway expression and the need for extensive genetic modifications in non-native hosts.

Microbial Consortium Approaches

Rational Design of Synthetic Consortia

The development of synthetic microbial consortia for butyl butyrate production represents a strategic approach to overcome the limitations of single-strain systems. The most successful example is the cognate consortium comprising two engineered Escherichia coli strains with nearly identical genetic backgrounds [8] [9]. This "diamond-shaped" consortium consists of a butanol-producing strain (EB243) and a butyrate-producing strain derived from the same parent, creating a system where both partners share upstream metabolism and diverge only at the butyryl-coenzyme A node [9].

The rational design approach ensures balanced production of both precursors by adjusting the inoculation ratios of each strain in the consortium. This control mechanism addresses the fundamental challenge of maintaining stoichiometric balance between butanol and butyrate, which is critical for efficient esterification [9]. The consortium produced 7.2 grams per liter butyl butyrate with 0.12 grams per gram glucose yield without exogenous addition of precursors [8].

Mixed-species consortia have also been developed, combining different microbial species with complementary metabolic capabilities. A notable example involves the co-culture of Escherichia coli and Clostridium beijerinckii G117, which produced 1.28 grams per liter butyl butyrate from rice straw without requiring strict anaerobic conditions [10]. This approach leverages the cellulolytic capabilities of Clostridium species while utilizing the genetic tractability of Escherichia coli.

The four-strain consortium represents the most complex synthetic system developed to date, capable of direct butyl butyrate production from lignocellulosic biomass [11]. This system achieved the highest consortium-based titer of 34.42 grams per liter from 60 grams per liter glucose, demonstrating the potential for scaling up to industrial feedstocks [11].

Cross-Feeding Mechanisms and Metabolic Division

Cross-feeding mechanisms in butyl butyrate-producing consortia operate through metabolic division of labor, where different strains specialize in producing specific precursors or intermediates. The primary mechanism involves the exchange of organic acids and alcohols between consortium members, creating interdependent metabolic networks [12] [13].

In the cognate Escherichia coli consortium, cross-feeding occurs through the shared medium containing both butanol and butyrate produced by the respective strains [9]. The diamond-shaped metabolic network ensures efficient utilization of both precursors through lipase-catalyzed esterification. The system maintains metabolic balance through controlled expression of key enzymes and adjustment of strain ratios [9].

Lactate-mediated cross-feeding represents another important mechanism observed in natural butyrate-producing communities. Studies have demonstrated that Bifidobacterium adolescentis can provide lactate to butyrate-producing bacteria such as Eubacterium hallii and Anaerostipes caccae [12] [13]. This cross-feeding relationship supports butyrate formation through lactate conversion via acetyl-coenzyme A [12].

The second cross-feeding mechanism involves substrate spillover, where primary polysaccharide degraders release oligosaccharides that serve as substrates for secondary metabolizers [12]. This mechanism is particularly relevant for lignocellulosic biomass utilization, where complex carbohydrates are partially degraded by one organism and further processed by consortium partners [12].

Stability and Robustness of Consortium Systems

The stability and robustness of microbial consortia depend on multiple factors including metabolic interdependence, environmental conditions, and strain compatibility. Cognate consortia demonstrate superior stability compared to mixed-species systems due to their shared genetic background and similar growth requirements [9] [14]. The nearly identical genetic backgrounds of the Escherichia coli consortium members ensure compatible growth conditions and reduce the risk of one strain outcompeting the other [9].

Mixed-species consortia face additional stability challenges due to different optimal growth conditions and metabolic rates. The Escherichia coli-Clostridium beijerinckii co-culture system requires careful optimization of cultivation conditions to maintain both aerobic and anaerobic metabolism [10]. However, the relaxed anaerobic requirements represent an advantage for industrial applications by reducing process complexity [10].

Consortium stability is enhanced through metabolic coupling, where the production of essential metabolites by one strain supports the growth of consortium partners. This interdependence creates a selective pressure that maintains consortium composition over time [12]. The strength of metabolic coupling correlates with consortium stability, as stronger interdependence reduces the likelihood of strain loss [12].

Environmental perturbations can significantly impact consortium stability. Temperature fluctuations, pH changes, and nutrient limitations can favor one strain over others, leading to consortium imbalance [12]. Robust consortium design incorporates buffering mechanisms such as metabolic redundancy and flexible substrate utilization to maintain stability under variable conditions [12].

Metabolic Engineering Strategies

Pathway Construction and Gene Integration

The construction of butyl butyrate biosynthetic pathways requires systematic integration of multiple genes encoding enzymes for precursor synthesis and esterification. The core pathway involves acetyl-coenzyme A acetyltransferase (atoB), 3-hydroxybutyryl-coenzyme A dehydrogenase (hbd), crotonase (crt), butyryl-coenzyme A dehydrogenase (bcd), and terminal enzymes for butyrate or butanol formation [15]. These genes are typically organized in operons under constitutive or inducible promoters to ensure coordinated expression [15].

Chromosomal integration strategies have been employed to achieve stable gene expression and reduce metabolic burden associated with plasmid maintenance. The development of strain EB243 involved chromosomal integration of the complete butanol biosynthesis pathway, resulting in improved stability and consistent production [9]. This approach eliminates the need for antibiotic selection and reduces the risk of plasmid loss during fermentation [9].

Modular pathway construction allows for systematic optimization of individual pathway segments. The butyrate pathway has been divided into upper and lower modules, with the upper module (acetyl-coenzyme A to butyryl-coenzyme A) and lower module (butyryl-coenzyme A to end products) engineered independently [15]. This modular approach facilitates fine-tuning of pathway flux and identification of rate-limiting steps [15].

Gene integration strategies must address codon optimization for heterologous expression in non-native hosts. The expression of Clostridium genes in Escherichia coli requires optimization of codon usage to ensure efficient translation and protein folding [6]. Synthetic biology approaches have been used to design optimized gene clusters with standardized ribosome binding sites and terminators [15].

Precursor Supply Enhancement

Precursor supply represents a critical bottleneck in butyl butyrate production, requiring strategies to enhance the availability of acetyl-coenzyme A and butyryl-coenzyme A. Formate dehydrogenase overexpression has been successfully employed to regenerate nicotinamide adenine dinucleotide from formate produced during glucose metabolism [7]. This approach creates energy-efficient systems by recycling reducing equivalents that would otherwise be lost [7].

The acetyl-coenzyme A synthetase overexpression strategy addresses the challenge of acetyl-coenzyme A availability, particularly in systems co-metabolizing glucose and acetate [7]. This approach enables stoichiometric utilization of both substrates while maintaining intracellular redox homeostasis [7]. The engineered strain achieved 29.02 grams per liter butyl butyrate production with 43.3% carbon yield [7].

Butyryl-coenzyme A supply enhancement focuses on optimizing the four-step conversion pathway from acetyl-coenzyme A. Studies have identified 3-hydroxybutyryl-coenzyme A dehydrogenase (hbd) as a rate-limiting enzyme in heterologous systems [16]. Increasing hbd expression levels through stronger promoters or gene copy number amplification has been shown to alleviate this bottleneck [16].

The ferredoxin-dependent pathway optimization represents an advanced approach to enhance butyryl-coenzyme A formation. The butyryl-coenzyme A dehydrogenase electron-transferring flavoprotein complex creates a proton motive force through ferredoxin reduction, providing additional energy for the pathway [17]. Engineering the ferredoxin recycling system through hydrogenase or ferredoxin-nicotinamide adenine dinucleotide reductase expression can improve pathway efficiency [17].

Balancing Butanol and Butyric Acid Production

The optimization of butanol and butyric acid production ratios represents a fundamental challenge in butyl butyrate biosynthesis, as the esterification reaction requires equimolar amounts of both precursors. Metabolic flux analysis has revealed that the butyryl-coenzyme A dehydrogenase complex (BCD-ETF) and ferredoxin loop play key roles in determining the balance between butyrate and butanol synthesis [18].

The Rnf complex regulation strategy involves modulating the ratio of ferredoxin oxidation by hydrogenase versus Rnf complex to control nicotinamide adenine dinucleotide supply [18]. The Rnf complex-mediated ferredoxin oxidation provides additional nicotinamide adenine dinucleotide for butanol production, while hydrogenase-mediated oxidation favors butyrate formation [18]. This approach enables fine-tuning of the butanol:butyrate ratio through genetic manipulation of electron transport chains [18].

Transcriptional regulation approaches have been developed to dynamically control the expression of competing pathways. The implementation of inducible promoters allows for temporal control of butanol and butyrate production phases [19]. For example, the lactose-inducible promoter system enables switching between growth-associated butyrate production and stationary-phase butanol synthesis [19].

The enzyme ratio optimization strategy involves adjusting the expression levels of terminal enzymes in the butanol and butyrate pathways. Studies have shown that the ratio of aldehyde alcohol dehydrogenase to butyrate kinase activities determines the flux distribution between end products [16]. Achieving a 1:1 molar ratio of butanol to butyrate has been identified as optimal for subsequent esterification efficiency [18].

Reduction of Competing Pathways

The elimination of competing metabolic pathways is essential for maximizing carbon flux toward butyl butyrate precursors. Acetate pathway deletion represents the most common strategy, involving knockout of phosphotransacetylase (pta) and acetate kinase (ack) genes [20] [19]. This approach reduces acetate formation and redirects carbon flux toward butyrate production [20].

Lactate pathway elimination through lactate dehydrogenase deletion prevents carbon loss to lactate formation. This strategy is particularly important in Escherichia coli systems where lactate represents a major fermentation product under anaerobic conditions [6]. The deletion of lactate dehydrogenase genes (ldhA) has been shown to improve butyrate yields significantly [6].

The ethanol pathway reduction involves deletion or downregulation of alcohol dehydrogenase genes not involved in butanol formation. Studies have demonstrated that non-specific alcohol dehydrogenases can divert carbon flux from butanol to ethanol, reducing overall butyl butyrate precursor availability [21]. Targeted deletion of these genes improves butanol selectivity [21].

Hydrogen production pathway modulation represents an advanced strategy for optimizing reducing equivalent utilization. The deletion of hydrogenase genes can redirect electron flux toward nicotinamide adenine dinucleotide-dependent reactions, potentially improving butanol production [22]. However, this approach requires careful balancing to prevent nicotinamide adenine dinucleotide accumulation and metabolic stress [22].

Genomic and Transcriptomic Insights

Transcriptome analysis of butyl butyrate-producing strains has revealed critical insights into pathway regulation and bottleneck identification. Studies of Clostridium saccharoperbutylacetonicum have shown that genes encoding the bcs operon (crotonase, butyryl-coenzyme A dehydrogenase, electron-transferring proteins, and 3-hydroxybutyryl-coenzyme A dehydrogenase) exhibit the highest expression levels during exponential growth phase [5]. The transcriptomic data demonstrate clear temporal regulation of butyrate formation genes, with maximum expression preceding the butyrate production peak [5].

Comparative transcriptomics between wild-type and engineered strains has identified compensatory mechanisms and off-target effects of metabolic engineering. The deletion of butyraldehyde dehydrogenase (bld) in Clostridium saccharoperbutylacetonicum resulted in upregulation of alternative aldehyde-alcohol dehydrogenases, particularly gene Cspa_c37180, which increased expression up to 5.6-fold [5]. This finding highlights the importance of considering metabolic redundancy when designing pathway modifications [5].

Genome-scale metabolic modeling has provided insights into flux distribution and metabolic constraints in butyl butyrate production systems. The analysis of Clostridium tyrobutyricum using genome-scale model iCT583-adhE2 revealed that the butyryl-coenzyme A dehydrogenase complex represents a key control point for balancing butyrate and butanol production [18]. The model predictions guided experimental design for optimizing precursor ratios through ferredoxin loop engineering [18].

Metagenomics analysis of butyrate-producing communities has revealed the diversity of pathway variants and potential sources of novel enzymes. A comprehensive analysis of 3,184 bacterial genomes identified 225 potential butyrate producers across multiple phyla, with the majority belonging to Firmicutes but significant representation from Actinobacteria, Bacteroidetes, and other groups [23]. This genomic survey established a gene catalog of 3,055 entries representing diverse butyrate synthesis pathways [23].

Pathway-specific transcriptomic studies have elucidated the regulatory networks controlling butyl butyrate production. RNA-sequencing analysis of Clostridium beijerinckii with butyrate supplementation revealed that solvent production genes are induced approximately 10 hours earlier compared to unsupplemented controls [24]. The study identified Spo0A as a master regulator coordinating solventogenesis and sporulation, with butyryl phosphate serving as a potential phosphate donor for Spo0A activation [24].

Functional genomics approaches have identified novel enzymes and pathways for butyl butyrate production. The screening of alcohol acyltransferases from various plant sources led to the identification of strawberry SAAT and apple AAAT as effective enzymes for butyl butyrate synthesis [4]. These findings demonstrate the potential for expanding the enzyme toolkit through systematic functional screening of diverse organisms [4].

Physical Description

Liquid

colourless liquid with a fruity, pineapple-like odour on dilution

A colorless liquid.

XLogP3

Boiling Point

166.0 °C

332°F

Flash Point

128°F

Density

d204 0.87

0.867-0.871

0.872

Melting Point

-91.5 °C

Mp -91.5 °

-91.5°C

-133°F

UNII

GHS Hazard Statements

Vapor Pressure

1.81 mmHg

10.34 mmHg

Pictograms

Flammable

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]